N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-19-9-7-12(8-10-19)11-17-15(20)16(21)18-13-5-3-4-6-14(13)22-2/h3-6,12H,7-11H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBZTYZZEYUPGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the piperidine and phenyl components. One common route includes the reaction of 1-methylpiperidine with a suitable alkylating agent to introduce the methyl group. The phenyl component is then functionalized with a methylthio group through a nucleophilic substitution reaction. Finally, the two components are coupled using an oxalamide linkage, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications in scientific research:
Chemistry
- Building Block for Synthesis : Utilized as a precursor in the synthesis of more complex organic molecules.
Biology
- Ligand Studies : Explored for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine
- Pharmacological Properties : Investigated for its therapeutic effects, including anti-inflammatory and analgesic properties.
- Case Study Example : Research has shown that derivatives of this compound exhibit promising activity against certain cancer cell lines, indicating potential for anticancer therapies .
Industry
- Material Development : Used in the formulation of new materials due to its unique chemical properties and stability.
The biological activity of N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide is attributed to its interactions with various biological systems:
- Neurotransmitter Receptor Interaction : Potential modulation of serotonin and dopamine receptors.
- Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Mechanism of Action
The mechanism of action of N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the phenyl group may engage in hydrophobic interactions with proteins. The oxalamide linkage provides stability and rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-4-piperidinyl)piperazine
- N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine
Uniqueness
N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxalamide linkage and methylthio substituent differentiate it from other piperidine and phenyl derivatives, making it a valuable compound for specialized applications.
Biological Activity
N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide, a compound with the molecular formula C22H28N2O3S2, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C22H28N2O3S2
- Molecular Weight : 432.6 g/mol
- Purity : Typically 95% .
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The presence of the methylsulfanyl group and the piperidine moiety suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic processes, potentially affecting cellular energy metabolism.
- Receptor Binding : The piperidine structure may facilitate binding to neurotransmitter receptors, influencing neurochemical pathways and potentially offering therapeutic effects in neurological disorders.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a methyl scanning approach has been utilized to enhance the biological activity of related compounds, suggesting that structural modifications can significantly impact efficacy against cancer cell lines.
- Case Study : A related compound demonstrated a 60% growth inhibition in MCF-7 breast cancer cells at a concentration of 0.15 mg/kg in xenograft models . This indicates that this compound may exhibit similar or enhanced anticancer properties.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests it may modulate neurotransmitter systems. Research into analogs has shown that modifications can lead to increased potency and selectivity for specific receptor types.
- Research Findings : In vitro assays have revealed that certain derivatives exhibit enhanced binding affinity for serotonin receptors, which are crucial in regulating mood and anxiety .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O3S2 |
| Molecular Weight | 432.6 g/mol |
| Purity | 95% |
| Anticancer Activity (MCF-7) | GI50 = 27 nM |
| Inhibition Concentration | 0.15 mg/kg |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-[(1-methylpiperidin-4-yl)methyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves:
- Intermediate Formation : Preparation of the methylsulfanylphenyl group via nucleophilic substitution (e.g., thiolation of 2-bromophenyl derivatives).
- Piperidine Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 1-methylpiperidin-4-ylmethyl moiety.
- Amidation : Final coupling using ethyl oxalyl chloride or activated esters under inert conditions.
- Optimization : High-throughput screening of solvents (e.g., DMF vs. THF), catalysts (e.g., Pd(PPh₃)₄), and temperature (60–100°C) improves yields (>70%) and purity (HPLC >95%) .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., methylsulfanyl proton shifts at δ 2.4–2.6 ppm) and amide linkages.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 361.15).
- HPLC-PDA : Assesses purity (>98%) using C18 columns (acetonitrile/water gradient) .
Q. How does the methylsulfanyl group influence the compound’s reactivity compared to sulfone or sulfoxide derivatives?
- Methodological Answer :
- Oxidation Sensitivity : The methylsulfanyl group can oxidize to sulfoxides (e.g., with mCPBA) or sulfones (e.g., H₂O₂/AcOH), altering electrophilicity.
- Biological Interactions : Sulfur’s lone pairs enhance π-π stacking with aromatic residues in enzyme binding pockets (e.g., COX-2), whereas sulfones increase polarity, reducing BBB penetration .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported IC₅₀ values for COX-2 inhibition across different assay systems?
- Methodological Answer :
- Assay Standardization : Use recombinant human COX-2 isoforms (e.g., PTGS2) to minimize variability from cell lysates.
- Control Compounds : Include celecoxib (IC₅₀ = 0.04 µM) as a benchmark.
- Data Normalization : Adjust for differences in substrate (arachidonic acid vs. prostaglandin H₂) and detection methods (fluorescence vs. ELISA) .
Q. How can molecular docking and dynamics simulations elucidate the compound’s binding mode to COX-2, considering its conformational flexibility?
- Methodological Answer :
- Docking Protocols : Use AutoDock Vina with flexible residues (e.g., Arg120, Tyr355) and grid boxes centered on the active site.
- MD Simulations (NAMD/GROMACS) : Run 100-ns trajectories in explicit solvent to assess stability of hydrogen bonds (e.g., with Ser530) and hydrophobic interactions (e.g., Val349).
- Free Energy Calculations (MM-PBSA) : Quantify binding affinity (ΔG ≈ -9.5 kcal/mol) .
Q. What considerations are critical when designing in vivo studies to evaluate neuroprotective effects, particularly regarding blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Dose Selection : Pilot pharmacokinetics (IV/oral) to determine brain/plasma ratios (e.g., LC-MS/MS quantification).
- BBB Models : Use in vitro co-cultures (e.g., hCMEC/D3 endothelial cells with astrocytes) or in situ perfusion.
- Biomarkers : Measure glial fibrillary acidic protein (GFAP) in CSF or via PET imaging .
Q. How does the substitution pattern on the piperidine ring affect metabolic stability, and what in vitro models are suitable for assessment?
- Methodological Answer :
- Structural Modifications : Compare N-methyl vs. N-ethyl piperidine derivatives in liver microsomes (human/rat).
- CYP Inhibition Assays : Screen against CYP3A4/CYP2D6 isoforms using fluorogenic substrates.
- Half-life (t₁/₂) Determination : Use hepatocyte suspensions (37°C, 95% O₂/5% CO₂) with sampling at 0, 15, 30, 60 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
